4-Chloro-3-methylphenyl isocyanate
Description
Significance of Aryl Isocyanates in Contemporary Organic Synthesis
Aryl isocyanates are highly versatile electrophilic reagents that play a significant role in modern organic synthesis. Their utility stems from the cumulative double bonds in the isocyanate functional group (R–N=C=O), which render the central carbon atom highly susceptible to nucleophilic attack. This reactivity allows for the efficient formation of a wide array of stable chemical bonds and functional groups.
The reaction of aryl isocyanates with primary or secondary amines is a cornerstone of this class of compounds, yielding substituted ureas. nih.gov Similarly, their reaction with alcohols produces carbamates (urethanes). matrixscientific.com These reactions are typically high-yielding and proceed under mild conditions, making them exceptionally reliable for constructing complex molecules. The resulting urea (B33335) and carbamate (B1207046) moieties are prevalent in many biologically active compounds and functional materials. Consequently, aryl isocyanates are fundamental building blocks in medicinal chemistry, agrochemical synthesis, and polymer science. rsc.orgontosight.ai
Beyond simple additions, isocyanates participate in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. ontosight.ai This approach offers high atom economy and efficiency, providing rapid access to molecular diversity for applications in drug discovery and materials science. ontosight.ai The ability of aryl isocyanates to react with a broad spectrum of nucleophiles, including water, thiols, and carbanions, further underscores their importance as pivotal intermediates in synthetic organic chemistry. nih.govfishersci.co.uk
Research Context of 4-Chloro-3-methylphenyl Isocyanate as a Synthetic Intermediate
This compound, also known by its IUPAC name 2-chloro-4-isocyanato-1-methylbenzene, serves as a valuable intermediate in specialized chemical synthesis. nih.govgeorganics.sk It is employed as a building block in the development of new molecules, particularly within the pharmaceutical industry. georganics.sk Its utility as a research chemical is well-established, providing a scaffold for creating more complex molecular architectures. mdpi.com
The primary application of this compound in a research context is its reaction with various nucleophiles to form new derivatives. For example, its reaction with substituted anilines or other primary and secondary amines leads to the formation of diaryl ureas or other substituted urea structures. These urea derivatives are a significant class of compounds in medicinal chemistry research. glpbio.com For instance, the related isomer 3-chloro-4-methylphenyl isocyanate is used to synthesize urea derivatives investigated for potential therapeutic effects on the central nervous system. rsc.org While specific, high-profile applications for this compound are not as widely documented as for some of its analogues, its role as a reactive intermediate allows researchers to synthesize novel compounds for screening and development.
Below is a table summarizing key properties of this compound.
| Property | Value |
| IUPAC Name | 2-chloro-4-isocyanato-1-methylbenzene nih.gov |
| CAS Number | 51488-20-1 mdpi.comsigmaaldrich.com |
| Molecular Formula | C₈H₆ClNO sigmaaldrich.com |
| Molecular Weight | 167.59 g/mol |
| Appearance | Colorless liquid nih.gov |
This interactive table provides a summary of the key chemical and physical properties of this compound.
Historical Development and Evolution of Isocyanate Chemistry in Academic Discourse
The field of isocyanate chemistry has a rich history dating back to the mid-19th century. The first synthesis of an organic isocyanate was reported by the French chemist Adolphe Wurtz in 1848. georganics.sk Following this discovery, prominent chemists such as August Wilhelm von Hofmann and Theodor Curtius made significant contributions to understanding the reactivity and synthetic potential of isocyanates. fishersci.co.uk The Curtius rearrangement, a thermal decomposition of acyl azides to form isocyanates, became a fundamental named reaction in organic chemistry for accessing this functional group. nih.gov
A pivotal moment in the industrial application of isocyanate chemistry occurred in 1937 when Otto Bayer and his team discovered that diisocyanates could react with diols through a polyaddition reaction to create polyurethanes. fishersci.co.uk This discovery laid the foundation for the modern polyurethane industry, which produces a vast range of materials, including foams, elastomers, and coatings. matrixscientific.comfishersci.co.uk
The primary industrial method for producing isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂), a process known as phosgenation. nih.gov Due to the high toxicity of phosgene, significant academic and industrial research has been dedicated to developing alternative, non-phosgene routes. georganics.sk These include methods based on the Curtius, Hofmann, and Lossen rearrangements, as well as the reductive carbonylation of nitro compounds. nih.gov This ongoing evolution reflects a continuous drive towards safer and more sustainable chemical manufacturing processes within academic and industrial discourse.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-isocyanato-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYBLHZWJJNVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 Chloro 3 Methylphenyl Isocyanate
Phosgene-Based Synthesis and Mechanistic Considerations
The traditional and most established industrial method for producing isocyanates, including 4-chloro-3-methylphenyl isocyanate, involves the use of phosgene (B1210022). nih.govresearchgate.net This method is favored for its high yields and rapid reaction rates.
Industrial Synthesis Routes and Associated Chemical Challenges
The industrial synthesis of this compound via the phosgene route typically involves two main steps. The first step is the production of the corresponding amine, 4-chloro-3-methylaniline (B14550), often through the reduction of a nitroaromatic precursor. universiteitleiden.nl The subsequent step is the phosgenation of this amine. uni-miskolc.hu
The phosgenation process itself can be carried out in either a liquid or gas phase. nih.gov The liquid-phase method is common for the production of specialty isocyanates. nih.gov However, the use of phosgene, a highly toxic and corrosive gas, presents significant safety and environmental challenges. nih.gov The generation of hydrogen chloride (HCl) as a byproduct also contributes to the corrosive nature of the reaction mixture and necessitates specialized equipment and handling procedures. nih.govuni-miskolc.hu
Investigation of Reaction Kinetics and Yield Optimization
Optimizing the yield of this compound in phosgene-based synthesis requires careful control of reaction parameters. The reaction is typically carried out in an inert solvent, and temperature and pressure are critical variables that influence both the reaction rate and the formation of byproducts. uni-miskolc.hu The study of reaction kinetics is essential for understanding the underlying mechanisms and for designing more efficient and safer industrial processes. tandfonline.com By carefully managing factors such as reactant concentrations, temperature, and residence time, manufacturers can maximize the conversion of the amine to the isocyanate while minimizing the formation of impurities.
Non-Phosgene Approaches for Sustainable Isocyanate Synthesis
Growing environmental and safety concerns associated with phosgene have driven the development of alternative, more sustainable methods for isocyanate synthesis. nih.govacs.org These non-phosgene routes aim to eliminate the use of highly toxic reagents and reduce the generation of hazardous byproducts.
Catalyzed Carbonylation of Amines and Nitro Compounds
One promising non-phosgene approach is the catalyzed carbonylation of amines or nitro compounds. acs.orgresearchgate.net This method involves the reaction of the corresponding amine or nitro compound with carbon monoxide in the presence of a catalyst. nih.gov Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have shown significant activity in these reactions. acs.orgresearchgate.net The carbonylation of nitro compounds can proceed either directly to the isocyanate or indirectly through a carbamate (B1207046) intermediate. universiteitleiden.nl While these methods offer a greener alternative to phosgene, challenges remain, such as the need for high pressures and temperatures, and the separation and recycling of the catalyst. acs.orgresearchgate.net
Thermal Decomposition Pathways of Carbamates
The thermal decomposition of carbamates to produce isocyanates is a key step in several non-phosgene synthesis routes. nih.govmdpi.com Carbamates can be synthesized from amines and alcohols, and their subsequent thermolysis yields the desired isocyanate and an alcohol, which can often be recycled. universiteitleiden.nlmdpi.com This method avoids the use of phosgene and can be carried out in either the gas or liquid phase. mdpi.com The efficiency of carbamate decomposition can be influenced by the presence of catalysts and the reaction temperature. mdpi.comresearchgate.net The main challenge lies in the high temperatures often required for the decomposition, which can lead to side reactions and reduced yields. mdpi.com
Below is a table summarizing the thermal decomposition of various carbamates and their corresponding isocyanate yields.
| Carbamate | Reaction Conditions | Isocyanate Yield (%) | Reference |
|---|---|---|---|
| Methyl N-phenyl carbamate | Gas phase, 400 °C | High | mdpi.com |
| Isopropyl-carbamate | Thermolysis | 35 | researchgate.net |
Exploration of Novel Isocyanate Surrogates (e.g., Dioxazolones) in Synthesis
Recent research has focused on the use of novel isocyanate surrogates, such as 3-substituted 1,4,2-dioxazol-5-ones, to generate isocyanates in situ under mild conditions. tandfonline.comtandfonline.com These compounds can be prepared and handled more safely than phosgene or even isocyanates themselves. tandfonline.com Upon gentle heating, often in the presence of a mild base, dioxazolones decompose to release carbon dioxide and the corresponding isocyanate, which can then react with a nucleophile in the same pot. tandfonline.comtandfonline.com This method offers a practical, environmentally friendly, and often high-yielding route to isocyanate-derived products, such as ureas and carbamates, without the need to isolate the isocyanate intermediate. researchgate.nettandfonline.comtandfonline.com This approach has been successfully applied to the synthesis of various unsymmetrical arylureas. tandfonline.comtandfonline.com
The following table presents data on the synthesis of unsymmetrical ureas using dioxazolones as isocyanate surrogates.
| Dioxazolone Precursor | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(4-methoxyphenyl)-1,4,2-dioxazol-5-one | Aniline (B41778) | 1-(4-methoxyphenyl)-3-phenylurea | Good | tandfonline.com |
| 3-(4-chloro-3-(trifluoromethyl)phenyl)-1,4,2-dioxazol-5-one | 4-(4-aminophenoxy)-N-methylpicolinamide | Sorafenib (B1663141) | 86 | tandfonline.com |
In Situ Generation of this compound in Multi-Component Reactions
The in situ generation of isocyanates is a powerful strategy in organic synthesis, allowing for the use of these reactive intermediates without the need for their isolation. This approach is particularly valuable in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. While specific literature on the in situ generation of this compound is not abundant, several general methods for aryl isocyanate formation can be applied.
One common strategy involves the Curtius rearrangement of an acyl azide (B81097). For this compound, this would begin with 4-chloro-3-methylbenzoyl azide. This precursor can be generated from the corresponding carboxylic acid or acyl chloride and an azide source. Upon gentle heating or photolysis, the acyl azide rearranges, losing dinitrogen gas to form the isocyanate intermediate, which can then be trapped by a nucleophile present in the reaction mixture.
Another approach is the Hofmann rearrangement of 4-chloro-3-methylbenzamide. This reaction typically involves treatment of the primary amide with a strong oxidizing agent, such as a halogen in the presence of a base. The intermediate N-haloamide undergoes rearrangement to produce the isocyanate.
More contemporary methods for the in situ generation of isocyanates in MCRs include the use of hydroxamic acids or sulfonyl azides. For instance, a Ru(III)-PhI(OAc)₂ system can facilitate the generation of an isocyanate intermediate from a benzimidate synthon through a rearrangement process. bohrium.com Similarly, palladium-catalyzed reactions of sulfonyl azides with carbon monoxide can produce an isocyanate intermediate that is subsequently trapped by an amine. These methods offer mild reaction conditions and broad functional group tolerance, making them potentially applicable to the synthesis of complex molecules derived from this compound.
A plausible reaction scheme for a multi-component reaction involving the in situ generation of this compound is the Ugi reaction. In a modified Ugi-type reaction, a 4-chloro-3-methylaniline derivative could react with an aldehyde, an isocyanide, and a carboxylic acid component, where the aniline is converted to the isocyanate in situ. However, the classic Ugi reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.
The following table summarizes potential precursors and methods for the in situ generation of this compound.
| Precursor | Reaction Type | Reagents/Conditions |
| 4-Chloro-3-methylbenzoyl azide | Curtius Rearrangement | Heat or UV light |
| 4-Chloro-3-methylbenzamide | Hofmann Rearrangement | Br₂ or Cl₂, NaOH |
| 4-Chloro-3-methyl hydroxamic acid | Lossen Rearrangement | Activating agent, then heat |
| Sulfonyl azide and CO | Palladium-catalyzed carbonylation | Pd catalyst, CO, amine |
Stereoselective Synthesis and Chiral Induction Studies involving this compound
While specific studies on the stereoselective synthesis and chiral induction involving this compound are not extensively documented, the broader field of isocyanate chemistry provides a framework for how this compound could be utilized in asymmetric transformations. Isocyanates are versatile electrophiles that can react with a wide range of nucleophiles, and by controlling the stereochemistry of these reactions, chiral products can be obtained.
One approach to stereoselective synthesis would be the reaction of this compound with a chiral nucleophile. For example, reaction with a chiral alcohol or amine would lead to the formation of a diastereomeric mixture of carbamates or ureas, respectively. These diastereomers could then potentially be separated by chromatography or crystallization.
Catalytic stereoselective reactions represent a more elegant and efficient approach. For instance, rhodium-catalyzed cyclization reactions of 2-alkynylaryl isocyanates with organoboronic acids have been shown to produce 3-alkylideneoxindoles in a stereoselective manner. acs.org Although this specific substrate is different, the principle of using a transition metal catalyst to control the stereochemical outcome of a reaction involving an isocyanate is well-established. Another example is the solvent-controlled hydroalumination of Si-substituted alkynes, followed by reaction with an isocyanate to afford α-silyl-α,β-unsaturated amides with high stereoselectivity. acs.org
Chiral induction refers to the transfer of chirality from a chiral molecule to an achiral one. In the context of this compound, this could be achieved by using a chiral catalyst to mediate its reaction with an achiral nucleophile. For example, a chiral Lewis acid could coordinate to the isocyanate, rendering one of its faces more susceptible to nucleophilic attack.
In polymer chemistry, chiral initiators have been used for the asymmetric anionic polymerization of achiral isocyanates to produce helical polymers. nih.govresearchgate.netacs.org This "domino effect" demonstrates that a single chiral center at the beginning of a polymer chain can induce a preferred helicity throughout the entire macromolecule. researchgate.net While this is a specialized application, it highlights the potential for chiral induction with isocyanate monomers.
The following table provides a conceptual overview of potential stereoselective reactions involving this compound.
| Reaction Type | Chiral Source | Potential Product Class |
| Reaction with Chiral Nucleophile | Chiral alcohol or amine | Diastereomeric carbamates or ureas |
| Catalytic Asymmetric Addition | Chiral catalyst (e.g., Lewis acid) | Enantioenriched ureas, carbamates, etc. |
| Asymmetric Polymerization | Chiral initiator | Helical poly(this compound) |
Elucidation of Reaction Mechanisms and Chemical Transformations
Nucleophilic Addition Reactions of the Isocyanate Moiety
The electron-deficient carbon atom of the isocyanate group in 4-Chloro-3-methylphenyl isocyanate is susceptible to attack by nucleophiles. This reactivity is the basis for the formation of a diverse range of compounds. Isocyanates react with numerous nucleophiles, including amines, alcohols, phenols, and thiols, often exothermically. chemicalbook.comnih.gov
Formation of Amides and Ureas with Nitrogen Nucleophiles
The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, leads to the formation of substituted ureas. This reaction is a type of nucleophilic addition where the nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate.
A general representation of this reaction is the synthesis of various urea (B33335) derivatives. For instance, this compound can react with different amines to yield compounds like 1-(1-(1-adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea and 1-(3-chloro-4-methylphenyl)-3-heptylurea. chemicalbook.comsigmaaldrich.com The reaction is typically carried out by stirring the isocyanate and the amine in a suitable solvent, such as acetone (B3395972) or dichloromethane, at room temperature. asianpubs.orgnih.gov
The formation of ureas is a crucial step in the synthesis of various biologically active molecules. For example, sorafenib (B1663141) analogs, which are diaryl ureas with potential antiproliferative activity, are synthesized by coupling an appropriate amine with an isocyanate. asianpubs.org The reaction of 3-chloro-4-methylphenyl isocyanate with 3-(2-dimethylaminoethoxy)-4-iodoaniline (B8309674) is another example of urea formation. google.com
Table 1: Examples of Urea Synthesis from this compound
| Nitrogen Nucleophile | Resulting Urea Product | Reference |
| (1-Adamantyl)methanamine | 1-(1-(1-Adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea | chemicalbook.comsigmaaldrich.com |
| Heptylamine | 1-(3-Chloro-4-methylphenyl)-3-heptylurea | chemicalbook.comsigmaaldrich.com |
| Cyclooctylamine | 1-(3-Chloro-4-methylphenyl)-3-cyclooctylurea | chemicalbook.comsigmaaldrich.com |
| 3-Fluorobenzylamine | 1-(3-Chloro-4-methylphenyl)-3-(3-fluorobenzyl)urea | chemicalbook.comsigmaaldrich.com |
| 4-Phenylbutan-2-amine | 1-(3-Chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea | chemicalbook.comsigmaaldrich.com |
| (±)-trans-3-Amino-β-lactam | (±)-trans-1-(3-Chloro-4-methylphenyl)-3-β-lactam urea | nih.govsrce.hrfarmaceut.org |
| 3-(2-Dimethylaminoethoxy)-4-iodoaniline | N-[3-(2-Dimethylaminoethoxy)-4-iodophenyl]-N'-[3-chloro-4-methylphenyl]urea | google.com |
Carbamate (B1207046) Formation with Oxygen Nucleophiles (e.g., Alcohols, Phenols)
This compound readily reacts with oxygen nucleophiles like alcohols and phenols to form carbamates, also known as urethanes. nih.govgoogle.com This reaction involves the nucleophilic attack of the oxygen atom from the hydroxyl group on the isocyanate's carbonyl carbon. google.com The reaction can be catalyzed by various substances, including metal salts, to increase the rate of carbamylation. google.com
The synthesis of carbamates is a versatile transformation, and the reactivity of the hydroxylated compound plays a role. google.com For example, the reaction of isocyanates with alcohols is a common method for preparing carbamate compounds. google.comresearchgate.net The reaction of this compound with a hydroxylated compound would yield the corresponding N-(4-chloro-3-methylphenyl)carbamate.
Thiocarbamate Synthesis with Sulfur Nucleophiles
The reaction of this compound with sulfur nucleophiles, such as thiols, results in the formation of thiocarbamates. The thiol group's sulfur atom acts as the nucleophile, attacking the isocyanate's carbonyl carbon. sci-hub.se This reaction is analogous to carbamate formation from alcohols, although thiols are generally less reactive than their oxygen counterparts. sci-hub.se An efficient method for synthesizing S-alkyl or aryl thiocarbamates involves reacting alkyl or aryl isocyanates with thiophenols or thiols in the presence of a catalyst like sodium carbonate under mild conditions. nih.gov
Cycloaddition Reactions and Heterocycle Synthesis
Beyond simple nucleophilic additions, this compound can participate in cycloaddition reactions to form various heterocyclic compounds. These reactions are valuable for constructing complex molecular architectures.
Synthesis of Oxazolidinones and Lactams
Oxazolidinones are a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry. beilstein-journals.org One synthetic route to oxazolidinones involves the cycloaddition reaction of epoxides with isocyanates. beilstein-journals.org This reaction can be catalyzed by Lewis acids and is often conducted at elevated temperatures. google.com The reaction of an epoxide with an isocyanate like this compound would lead to the formation of a corresponding N-(4-chloro-3-methylphenyl)oxazolidinone. Another approach involves the reaction of chlorosulfonyl isocyanate with epoxides, which can yield both oxazolidinones and cyclic carbonates. beilstein-journals.org
Lactams, which are cyclic amides, can also be synthesized using isocyanates. For instance, the reaction of chlorosulphonyl isocyanate with styrenes can lead to the formation of β-lactams. rsc.org The reaction of 3-methylstyrene (B89682) with chlorosulphonyl isocyanate has been shown to produce 4-(3-methyl-phenyl)-azetidin-2-one. rsc.org
Formation of Hydantoin Derivatives
Hydantoins are five-membered heterocyclic rings that can be synthesized from isocyanates. One method involves the reaction of an isocyanate with an α-amino acid ester. For example, the reaction of 4-chloro-3-trifluoromethylphenyl-isocyanate with 2-amino-2-ethyl-butyric acid methyl ester, followed by acid-catalyzed cyclization, yields 3-(4-chloro-3-trifluoromethylphenyl)-5,5-diethyl-hydantoin. prepchem.com Another strategy involves the cyclization of ureido derivatives, which can be formed from the reaction of an isocyanate with an amino compound. nih.gov For example, (±)-trans-β-lactam ureas can undergo in situ cyclization under basic conditions to form 3,5-disubstituted hydantoins. nih.gov
Polymerization and Oligomerization Mechanisms
Aryl isocyanates, including this compound, can undergo a cyclotrimerization reaction to form highly stable isocyanurates, which are six-membered heterocyclic rings. This process is typically catalyzed by a variety of agents, such as phosphines, N-heterocyclic carbenes, and metal-based catalysts like those containing aluminum. researchgate.netresearchgate.net The trimerization can proceed under solvent-free conditions and is a key reaction in the production of polyurethane materials. researchgate.net The mechanism generally involves the initial nucleophilic attack of a catalyst on the isocyanate's carbonyl carbon, forming a reactive intermediate. This intermediate then sequentially adds two more isocyanate molecules to form the cyclic trimer. researchgate.net The use of specific catalysts can lead to highly selective formation of the isocyanurate with minimal side products. researchgate.net
The formation of a urethane (B1682113) bond through the reaction of an isocyanate with an alcohol is a fundamental process in polyurethane chemistry. kuleuven.beresearchgate.net Mechanistic studies, often employing computational methods, have shed light on this reaction. mdpi.com The reaction can proceed through a concerted mechanism where the alcohol's oxygen atom attacks the isocyanate's carbon atom, and the alcohol's hydrogen atom transfers to the isocyanate's nitrogen atom simultaneously. mdpi.com
Influence of Substituent Effects on Reactivity and Selectivity
The reactivity of this compound is significantly influenced by the electronic and steric effects of the chloro and methyl substituents on the aromatic ring. The chlorine atom, being an electron-withdrawing group, increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. tandfonline.com Conversely, the methyl group is an electron-donating group, which can slightly decrease the reactivity of the isocyanate group. tandfonline.com
The positions of these substituents also play a crucial role. The chlorine atom at the meta-position and the methyl group at the para-position to the isocyanate group create a specific electronic environment. The steric hindrance provided by the methyl group ortho to the chlorine atom can also influence the approach of nucleophiles. rsc.org In some reactions, the steric effect of an ortho-methyl group can be more significant than that of an ortho-chloro substituent, while in other contexts, electrostatic repulsion between a chlorine atom and another electronegative atom can lead to a reversal of their effective sizes. rsc.orgcdnsciencepub.com
Comparative studies of the reactivity of various aryl isocyanates provide valuable insights into the role of substituents. The reactivity of aryl isocyanates generally correlates with the electronic properties of the substituents on the aromatic ring. psu.edu Electron-withdrawing groups tend to increase reactivity towards nucleophiles, while electron-donating groups decrease it. tandfonline.com
For example, in reactions with amines, the reactivity of aryl isocyanates was found to decrease in the order: 2,4-(NO₂)₂ > 3,5-(NO₂)₂ > 4-SO₂ > 3-NO₂ > 3-OCH₃ > H > 4-CH₃ > 4-OCH₃. sci-hub.se This trend highlights the activating effect of electron-withdrawing nitro groups and the deactivating effect of electron-donating methoxy (B1213986) and methyl groups. sci-hub.se The hydrolysis rates of aryl isocyanates are also significantly faster than those of alkyl isocyanates. nih.gov The specific combination of a chloro and a methyl group in this compound places it at a particular point in this reactivity spectrum, influencing its behavior in various chemical transformations.
Interactive Data Tables
Table 1: Reactivity of Aryl Isocyanates with Amines
| Aryl Isocyanate Substituent | Relative Reactivity |
| 2,4-Dinitro | Highest |
| 3,5-Dinitro | High |
| 4-Sulfonyl | Moderate-High |
| 3-Nitro | Moderate |
| 3-Methoxy | Low-Moderate |
| Unsubstituted (H) | Low |
| 4-Methyl | Lower |
| 4-Methoxy | Lowest |
This table illustrates the general trend of reactivity based on the electronic nature of the substituent. sci-hub.se
Advanced Applications in Chemical Research
Medicinal Chemistry and Drug Discovery Research
In medicinal chemistry, the compound serves as a crucial intermediate for synthesizing potential new therapeutic agents. Its applications range from the development of kinase inhibitors for cancer therapy to the generation of large compound libraries for high-throughput screening.
Design and Synthesis of Drug Precursors and Active Pharmaceutical Ingredients (APIs)
4-Chloro-3-methylphenyl isocyanate is a key reagent in the synthesis of diaryl urea (B33335) derivatives, a class of compounds known for their potential as active pharmaceutical ingredients. The isocyanate group readily reacts with primary and secondary amines to form a stable urea bond, which is a common pharmacophore in many targeted therapies.
Role in Sorafenib (B1663141) Analogue Synthesis and Kinase Inhibitor Research
The diaryl urea structure is a cornerstone of many multi-kinase inhibitors, with Sorafenib being a prominent example. asianpubs.org Sorafenib, an inhibitor of several protein kinases involved in tumor progression, contains a urea moiety derived from 4-chloro-3-(trifluoromethyl)phenyl isocyanate. nih.govacs.orgresearchgate.net Researchers design and synthesize analogues of Sorafenib to improve efficacy, selectivity, and pharmacokinetic properties, or to overcome drug resistance. asianpubs.org This involves strategically modifying the substitution pattern on the phenyl rings. By replacing the trifluoromethyl group with a methyl group, as in this compound, chemists can systematically explore the structure-activity relationship (SAR) and develop novel kinase inhibitors. asianpubs.org The synthesis typically involves the reaction of the isocyanate with an appropriate amine precursor to generate the target urea-based molecule. asianpubs.orgresearchgate.net
Development of Anti-Angiogenesis Agents
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. dovepress.comnih.gov One of the primary mechanisms of action for diaryl urea kinase inhibitors like Sorafenib is the inhibition of angiogenesis by blocking key receptors such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.netnih.gov The development of novel anti-angiogenesis agents often focuses on creating new molecules that can effectively inhibit VEGFR-2. nih.govrsc.org By incorporating this compound into new molecular scaffolds, researchers aim to create potent and selective VEGFR-2 inhibitors. nih.govtandfonline.com This strategy allows for the exploration of new chemical space to identify compounds with improved anti-angiogenic potential. nih.govmdpi.com
Table 1: Research Applications of this compound in Medicinal Chemistry
| Research Area | Synthetic Approach | Target Molecule/Activity | Key Finding/Rationale |
| Kinase Inhibitor Research | Reaction with amine precursors to form diaryl ureas. asianpubs.org | Sorafenib Analogues, Multi-kinase Inhibitors. asianpubs.org | The diaryl urea structure is a validated pharmacophore for kinase inhibition. Modifying the isocyanate component allows for SAR studies. asianpubs.org |
| Anti-Angiogenesis | Synthesis of novel scaffolds incorporating the isocyanate. nih.gov | VEGFR-2 Inhibitors. nih.govnih.gov | New urea derivatives are designed to inhibit VEGFR-2, a key regulator of angiogenesis crucial for tumor growth. nih.govresearchgate.netnih.gov |
| Bioactive Compound Libraries | Isocyanate-based Multi-Component Reactions (MCRs). sci-hub.sedovepress.com | Diverse heterocyclic and peptide-like structures. dovepress.comnih.gov | MCRs provide rapid, one-pot access to large libraries of complex molecules for high-throughput screening and drug discovery. dovepress.comnih.gov |
| Peptidomimetic Synthesis | Formation of carbamate (B1207046) derivatives via reaction with alcohols. nih.gov | Carbamate-based peptidomimetics, Serine Protease Inhibitors. nih.gov | Carbamate linkages serve as isosteres for peptide bonds, creating more stable and potent enzyme inhibitors. beilstein-journals.org |
Exploration of Bioactive Compound Libraries via Isocyanate-Based Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in drug discovery that allow for the synthesis of complex molecules from three or more starting materials in a single step. dovepress.comnih.gov Isocyanates and their related isocyanide counterparts are exceptionally useful in MCRs, such as the Ugi and Passerini reactions, due to the unique reactivity of the functional group. nih.govacs.org These reactions are prized for their efficiency and ability to generate vast and diverse libraries of drug-like compounds. dovepress.comnih.gov The use of this compound as a component in these reactions enables the creation of libraries of novel molecules containing the 4-chloro-3-methylphenylurea substructure, which can then be screened for a wide range of biological activities. sci-hub.segoogle.com
Peptidomimetic Synthesis Utilizing Carbamate Derivatives
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. beilstein-journals.orgnih.gov The synthesis of peptidomimetics often involves replacing labile peptide bonds with more robust isosteres. The carbamate group is one such isostere. This compound can react with alcohols, such as piperidinol derivatives, to form stable carbamate esters. nih.gov These carbamate-containing building blocks can then be incorporated into larger structures to create peptidomimetic inhibitors of enzymes like serine proteases. nih.gov This approach leverages the isocyanate's reactivity to build constrained, peptide-like scaffolds with potential therapeutic applications. beilstein-journals.orgbeilstein-journals.org
Agrochemical Research and Development
The structural motifs present in this compound are also relevant in the field of agrochemical research. It has been identified as a photochemical degradation product of the widely used phenylurea herbicide, linuron. sigmaaldrich.com This link underscores the importance of understanding the environmental fate and transformation of such compounds. Furthermore, isocyanates and their derivatives are explored for their potential as active ingredients in pesticides and herbicides due to their biological activity.
Table 2: Examples of Urea Compounds Synthesized from 3-Chloro-4-methylphenyl isocyanate *
| Compound Name |
| 1-(1-(1-adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea |
| 1-(3-chloro-4-methylphenyl)-3-heptylurea |
| 1-(3-chloro-4-methylphenyl)-3-cyclooctylurea |
| 1-(3-chloro-4-methylphenyl)-3-(3-fluorobenzyl)urea |
| 1-(3-chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea |
Synthesis of Compounds with Pesticidal Properties
This compound is a key precursor in the synthesis of phenylurea herbicides. These herbicides are a class of compounds widely used in agriculture to control a variety of broadleaf and grassy weeds. nih.govresearchgate.net The fundamental mechanism of their herbicidal action is the inhibition of photosynthesis at photosystem II. researchgate.net
The synthesis of these pesticidal compounds involves the reaction of the isocyanate group (-N=C=O) of this compound with the amine group of another molecule. This addition reaction forms a substituted urea linkage, which is the core structure of this herbicide family. nih.gov For example, reacting this compound with an N,N-dialkylamine or an N-alkoxy-N-alkylamine results in the corresponding N'-(4-chloro-3-methylphenyl)-N,N-dialkylurea or N'-(4-chloro-3-methylphenyl)-N-alkoxy-N-alkylurea.
The general reaction is as follows:
Reactant 1: this compound
Reactant 2: An amine (e.g., N,N-dimethylamine)
Product: A phenylurea herbicide (e.g., Chlorotoluron, if the starting isocyanate were this compound and it reacted with dimethylamine)
Table 1: Examples of Phenylurea Herbicides and Their Structural Features This table is illustrative of the class of compounds; specific herbicides are derived from various substituted phenyl isocyanates.
| Herbicide Name | Phenyl Ring Substituents | Amine Moiety |
|---|---|---|
| Diuron | 3,4-dichloro | N,N-dimethyl |
| Linuron | 3,4-dichloro | N-methoxy-N-methyl |
| Monuron | 4-chloro | N,N-dimethyl |
| Isoproturon | 4-isopropyl | N,N-dimethyl |
| Chlorotoluron | 4-chloro, 3-methyl | N,N-dimethyl |
Investigation of Structure-Activity Relationships for Agrochemical Efficacy
The efficacy of phenylurea herbicides is highly dependent on their molecular structure, a concept explored through Structure-Activity Relationship (QSAR) studies. acs.org These investigations analyze how variations in the chemical structure, such as the substituents on the phenyl ring, affect the herbicidal activity.
For compounds derived from this compound, the specific placement of the chlorine and methyl groups is critical.
The Phenyl Ring: The aromatic ring itself is essential for binding to the target site in the plant's photosystem II complex.
Substituents: The nature and position of substituents on the ring modulate the compound's electronic and lipophilic properties, which in turn influence its uptake, translocation within the plant, and binding affinity to the target enzyme. nih.govresearchgate.net The 4-chloro and 3-methyl substitution pattern provides a specific electronic and steric profile that has been found to be effective for herbicidal action. QSAR models have been developed to predict the environmental risk and efficacy of these herbicides based on such molecular descriptors. acs.org
Research comparing different phenylureas shows that these subtle structural changes can lead to significant differences in toxicity and effectiveness, allowing for the design of more targeted and efficient agrochemicals. nih.gov
Materials Science and Polymer Chemistry Research
In materials science, this compound serves as a specialized building block in polymer chemistry, particularly in the field of polyurethanes.
Polyurethane Chemistry and Structure-Property Relationships
Polyurethanes (PUs) are versatile block copolymers synthesized from the reaction of a diisocyanate, a polyol, and a chain extender. mdpi.com The isocyanate component reacts with the polyol and chain extender to form "hard segments," which are rigid domains containing urethane (B1682113) linkages. The polyol forms the flexible "soft segments." redalyc.org
This compound, as an aromatic isocyanate, is used to create rigid hard segments in the polyurethane structure. acs.org The properties of the final polyurethane material—such as its hardness, flexibility, and thermal stability—are directly influenced by the structure of the isocyanate used. youtube.comnih.gov The presence of the chloro- and methyl-substituted phenyl ring introduces specific steric and polar characteristics to the hard segments.
Impact of Isocyanate Structure on Polymerization Kinetics
The rate of the polyurethane-forming reaction (polymerization) is heavily influenced by the structure of the isocyanate. The reactivity of the isocyanate (-N=C=O) group is governed by the electronic nature of its substituents.
Aromatic vs. Aliphatic: Aromatic isocyanates, like this compound, are generally more reactive than aliphatic isocyanates. scispace.com This is due to the electron-withdrawing effect of the aromatic ring, which makes the carbonyl carbon of the isocyanate group more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. mdpi.com
Substituent Effects: The presence of an electron-withdrawing group, such as the chlorine atom at the 4-position on the phenyl ring, further increases the reactivity of the isocyanate group. scispace.com Conversely, electron-donating groups would decrease reactivity. Kinetic studies on various isocyanate-alcohol reactions confirm that the reaction rate is dependent on such structural factors. nih.gov Therefore, polyurethanes synthesized with this compound are expected to exhibit relatively fast polymerization kinetics compared to those made with unsubstituted or alkyl-substituted aromatic isocyanates.
Correlation between Isocyanate Type and Hydrogen Bonding, Phase Separation, and Mechanical Properties of Polyurethanes
The final properties of a polyurethane material are determined by its microscopic morphology, specifically the degree of phase separation between the hard and soft segments. researchgate.net This morphology is controlled by hydrogen bonding.
Hydrogen Bonding: The urethane linkages (-NH-COO-) within the hard segments act as hydrogen bond donors (-NH) and acceptors (C=O). nih.gov These hydrogen bonds cause the hard segments to aggregate into ordered, semi-crystalline domains. redalyc.org The structure of the isocyanate dictates the geometry and packing efficiency of these hard segments. Aromatic isocyanates like this compound lead to stiff, planar hard segments that can pack efficiently, promoting strong hydrogen bonding. researchgate.net
Phase Separation: Strong intermolecular hydrogen bonding within the hard segments leads to their thermodynamic incompatibility with the more flexible, non-polar soft segments. This results in microphase separation, where the hard segments form distinct domains embedded within a continuous soft segment matrix. researchgate.netacs.org The degree of phase separation is a critical factor determining the material's properties. A higher degree of phase separation generally leads to better mechanical properties. researchgate.net
Mechanical Properties: The hard segment domains act as physical cross-links, reinforcing the soft matrix. This imparts strength and elasticity to the material. redalyc.org The rigidity of the aromatic ring in this compound contributes to a high hard-segment modulus. Consequently, polyurethanes made from this isocyanate are expected to exhibit high tensile strength and hardness, characteristic of rigid polyurethane materials. researchgate.net
Table 2: Influence of Isocyanate Structure on Polyurethane Properties
| Property | Aromatic Isocyanates (e.g., MDI, TDI, this compound) | Aliphatic Isocyanates (e.g., HDI, IPDI) |
|---|---|---|
| Reactivity | High | Low |
| Hard Segment | Rigid, Planar | Flexible, Non-planar |
| Hydrogen Bonding | Strong, Ordered | Weaker, Less Ordered |
| Phase Separation | Generally High / Distinct | Generally Lower / More Diffuse |
| Mechanical Strength | High Tensile Strength, High Hardness. nih.gov | Lower Tensile Strength, More Flexible. researchgate.net |
| UV Stability | Poor (can yellow) acs.org | Good |
Biomedical Polyurethane Research: Biocompatibility and Degradation Products
Polyurethanes are used in various biomedical applications, but their biocompatibility is a primary concern. A major issue with polyurethanes derived from aromatic isocyanates is their degradation products. aidic.it
Biocompatibility: The biocompatibility of a polyurethane is influenced by its surface chemistry, leachables, and degradation products. While fully cured polyurethanes can be relatively inert, their long-term stability in a biological environment is critical. researchgate.netethernet.edu.et
Degradation Products: Polyurethanes can undergo hydrolytic or enzymatic degradation over time, breaking the urethane linkages. When a polyurethane made from an aromatic isocyanate degrades, it can release the corresponding aromatic diamine. aidic.it In the case of a polymer synthesized using this compound, degradation would lead to the release of 4-chloro-3-methylaniline (B14550) . Aromatic amines are a class of compounds known for potential toxicity and carcinogenicity, which raises significant concerns for biomedical applications. For this reason, polyurethanes intended for long-term implantation are often synthesized from aliphatic isocyanates, as their degradation products (aliphatic diamines) are generally considered less toxic. aidic.it
Catalysis Research: Application in Catalytic Cycles and Ligand Design
In the field of catalysis, this compound plays a significant role not as a direct catalyst itself, but as a critical derivatizing agent in the design and synthesis of chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). These CSPs are essential for enantioselective separation, a process where a mixture of chiral enantiomers is separated into its pure components. This separation is effectively a catalytic process where the CSP facilitates the differential interaction of enantiomers.
The primary application involves the chemical modification of cyclofructans (CFs), which are cyclic oligosaccharides. The hydroxyl groups on the cyclofructan backbone are reacted with this compound to form carbamate linkages. This derivatization creates a complex, chiral environment on the surface of a support material (typically silica (B1680970) gel), which then acts as the stationary phase.
Key Research Findings:
Chiral Selector Synthesis: this compound is used to create (4-chloro-3-methyl)phenylcarbamated cyclodextrin (B1172386) and cyclofructan derivatives. nih.govresearchgate.net The introduction of the chloro and methyl groups onto the phenyl ring of the isocyanate is crucial. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group help to create specific electronic and steric interactions (like dipole-dipole interactions and hydrogen bonding) that enhance chiral recognition. nih.gov
High Resolving Power: Among several newly developed CSPs based on derivatized cyclofructan 6 (CF6), the one modified with this compound demonstrated generally the highest resolving power for the tested chiral compounds. uta.edu
Influence of Substituent Position: Research comparing different isomers has shown that the position of the chloro and methyl substituents on the phenyl ring of the isocyanate significantly affects the enantioselectivity of the resulting CSP. The derivative with ortho-substituted groups (e.g., 4-chloro-2-methylphenyl isocyanate) generally showed poorer enantioselectivity, highlighting the specific utility of the 3-methyl configuration. uta.edu However, the 4-chloro-2-methylphenyl derivative showed unique selectivity for axially chiral compounds known as atropisomers. uta.edu
The process of using this compound to create these selective phases is a prime example of its application in ligand design for catalysis, where the isocyanate-derived moiety acts as the "ligand" bonded to the cyclofructan scaffold, creating a catalytic surface for enantiomeric separation.
Data Tables
Table 1: HPLC Column Performance Data for (4-chloro-3-methyl)phenylcarbamated CD-based CSP (CCM3C4-CSP)
| Property | Value |
|---|---|
| Carbon Content (C%) | 12.28% |
| Nitrogen Content (N%) | 0.822% |
| Hydrogen Content (H%) | 2.064% |
Data sourced from elemental analysis of the chiral stationary phase. nih.gov
Table 2: Linearity of Response for Chiral Separation on a Related CSP (CCC3M4-CSP)
| Compound | Concentration Range | Correlation Coefficient (R²) |
|---|---|---|
| Naphthalene (Achiral) | 50–500 µg/mL | 0.99975 |
| Flavanone (Chiral) | 5–2500 µg/mL | 0.99985 |
This data demonstrates the quantitative performance of a closely related chiral stationary phase, indicating the robustness of the separation method. nih.gov
Computational Chemistry and Spectroscopic Characterization in Research
Quantum Chemical Studies and Reaction Pathway Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become central to understanding the electronic structure and reactivity of isocyanates. researchgate.netnanobioletters.com These methods allow for the modeling of reaction pathways, providing a microscopic view of chemical transformations.
Quantum chemical studies provide critical energetic and mechanistic details about the reactions of isocyanates. For instance, the reaction between isocyanates and alcohols to form urethanes has been shown through DFT calculations to proceed via either a concerted or a stepwise pathway, with the concerted path often being energetically favored. researchgate.net Computational models can elucidate the structures of transition states and intermediates, which are often transient and difficult to observe experimentally. ethz.chchemrxiv.org
Key findings from computational studies on isocyanate reactivity include:
Reaction with Alcohols: The reaction of phenyl isocyanate with methanol (B129727) associates has been modeled, showing that the energy barrier for the reaction decreases as the degree of alcohol association increases. researchgate.net This highlights the role of hydrogen-bonding networks in facilitating the reaction.
Catalysis: Theoretical studies have investigated the mechanisms of catalyzed isocyanate reactions. In the uncatalyzed and base-catalyzed aminolysis of phenyl N-phenylcarbamate, calculations revealed that a reaction pathway involving an isocyanate intermediate (E1cB mechanism) is energetically favored over other proposed mechanisms. nih.gov Similarly, in the formation of poly(urethane imide)s from isocyanates and anhydrides, computational work identified that urea (B33335), formed from the hydrolysis of the isocyanate, acts as the true catalyst in the reaction cycle. rsc.org
Cyclotrimerization: The formation of isocyanurates from isocyanates is a highly exothermic process. Computational investigations into the cyclotrimerization of various isocyanates have determined the enthalpy changes and explored how different substituents affect the thermal stabilities of the resulting isocyanurate rings. rsc.org For phenyl isocyanate, the cyclotrimerization energy deviates from the linear relationship observed for alkyl-substituted isocyanates, suggesting a significant change in orbital resonance interactions during the reaction. rsc.org
| Reaction Type | Computational Method | Key Energetic/Mechanistic Finding | Reference |
| Urethane (B1682113) Formation | DFT (B3LYP/6-31+G(d,p)) | Concerted reaction pathway is generally more favorable than the stepwise route for alcohol addition. | researchgate.net |
| Aminolysis | DFT (M06-2X, B3LYP-D3) | Pathway through an isocyanate intermediate (E1cB) is energetically favored. | nih.gov |
| Cyclotrimerization | DFT | The process is highly exothermic; substituents significantly alter the stability of the resulting isocyanurate ring. | rsc.org |
| Reaction with Anhydrides | Quantum Chemical Calculations | The catalytic cycle is driven by urea formed from isocyanate hydrolysis. | rsc.org |
Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures and assign spectral features. nih.gov For substituted phenyl isocyanates, these methods can determine the most stable conformations and predict their vibrational (IR and Raman) spectra. worldscientific.comresearchgate.net
Studies on phenyl isocyanate and related compounds have shown that the planar conformation is the most stable, though the rotational barriers are relatively small. worldscientific.com Semi-empirical methods like MNDO have been used to investigate the geometry of the isocyanate group in substituted phenyl isocyanates, predicting a nonlinear NCO group. chempap.org More advanced DFT calculations provide highly accurate predictions of vibrational frequencies. For instance, in a study of 4-nitrophenylisocyanate, DFT calculations were used to obtain the theoretical FT-IR spectrum, with the intense N=C=O stretching frequency predicted at 2357 cm⁻¹. nanobioletters.com Such theoretical spectra are invaluable for interpreting experimental data and confirming the identity of synthesized compounds. nih.govresearchgate.net
Molecular Dynamics Simulations of Isocyanate-Based Systems
While quantum mechanics is suited for studying individual molecules and their immediate reaction environments, molecular dynamics (MD) simulations are used to model the behavior of larger systems, such as bulk liquids or polymers, over time. nsf.govacs.org These simulations provide insight into macroscopic properties by modeling atomic-scale interactions. mdpi.com
The application of MD simulations to isocyanate-based systems has been somewhat limited by the lack of accurate force fields—the sets of parameters that describe the potential energy of the system. mdpi.comnih.govresearchgate.net However, recent research has focused on developing and refining these force fields. For example, a united-atom force field based on the Transferable Potentials for Phase Equilibria (TraPPE) has been developed to model the vapor-liquid phase behavior of isocyanates. nsf.govacs.org These simulations, which can be performed using Monte Carlo (MC) or MD methods, can accurately predict properties like liquid densities and vapor pressures, which are crucial for process design and safety. nsf.govacs.org Such simulations are particularly useful for predicting thermodynamic properties for isocyanates where experimental data is scarce. acs.org
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is a cornerstone of chemical analysis, providing direct information about molecular structure and functional groups. For 4-chloro-3-methylphenyl isocyanate, various spectroscopic techniques are employed for both initial characterization and for monitoring its subsequent reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive confirmation of its structure. The substitution pattern on the aromatic ring gives rise to a unique set of signals with specific chemical shifts and coupling patterns, allowing for unambiguous assignment of each proton and carbon atom. chemicalbook.com Although a specific spectrum for this compound is not detailed in the provided results, the expected signals can be inferred from related structures.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |
| ¹H | ~2.3 | Singlet (s) | -CH₃ |
| ¹H | ~7.1 - 7.5 | Multiplet (m) | Aromatic protons (3H) |
| ¹³C | ~20 | Quartet (q) | -CH₃ |
| ¹³C | ~120 - 140 | Multiple signals | Aromatic carbons & Isocyanate carbon (-NCO) |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups and monitoring chemical reactions. metrohm.comresearchgate.net The isocyanate group (-N=C=O) has a particularly strong and characteristic absorption in the IR spectrum. spectroscopyonline.com
The asymmetric stretching vibration of the N=C=O group appears as a sharp, intense peak in a relatively clear region of the mid-IR spectrum, typically between 2250 and 2285 cm⁻¹. spectroscopyonline.comremspec.com This distinct peak serves as an excellent spectroscopic marker for the presence of the isocyanate. remspec.com Consequently, in-situ FT-IR spectroscopy is widely used to monitor the progress of reactions involving isocyanates, such as the formation of urethanes. mt.comazom.commt.com The disappearance of the isocyanate peak at ~2270 cm⁻¹ directly correlates with the consumption of the reactant, allowing for real-time tracking of reaction kinetics and determination of the reaction endpoint. remspec.compaint.org
Raman spectroscopy offers complementary information. While the asymmetric N=C=O stretch is weak in the Raman spectrum, the corresponding symmetric stretch is typically strong, whereas it is weak in the IR spectrum. cdnsciencepub.com This makes the combined use of IR and Raman spectroscopy a powerful approach for the comprehensive vibrational analysis of isocyanates. metrohm.com Experimental FT-IR and FT-Raman spectra are available for 3-chloro-4-methylphenyl isocyanate, confirming its structural features. nih.gov
| Spectroscopic Technique | Key Vibration | Typical Wavenumber (cm⁻¹) | Significance | Reference |
| Infrared (IR) | Asymmetric N=C=O Stretch | 2250 - 2285 | Strong, sharp peak; ideal for reaction monitoring. | spectroscopyonline.comremspec.com |
| Infrared (IR) | C=O Stretch (Urethane product) | ~1715 | Appearance indicates product formation. | paint.org |
| Raman | Symmetric N=C=O Stretch | ~1420 | Intense peak; complements IR data. | cdnsciencepub.com |
| Raman | Asymmetric N=C=O Stretch | 2250 - 2285 | Weak peak. | cdnsciencepub.com |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their fragmentation patterns. For this compound (C₈H₆ClNO), mass spectrometry confirms its molecular weight and provides insights into its chemical stability. nih.govuni.lu
The monoisotopic mass of this compound is 167.0137915 Da. nih.gov In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the compound exhibits a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 167. nih.gov This peak is the second most abundant in the spectrum. The most prominent peak, or base peak, is found at m/z 132. nih.gov This major fragment likely corresponds to the loss of the isocyanate group (-NCO) from the parent molecule. Another significant peak is observed at m/z 51. nih.gov The presence of the chlorine atom results in a characteristic isotopic pattern for chlorine-containing fragments.
Predicted collision cross-section (CCS) values, which relate to the ion's size and shape, have been calculated for various adducts of the molecule, further aiding in its identification in complex matrices. uni.lu
Table 1: GC-MS Fragmentation Data for this compound nih.gov
| Feature | m/z | Description |
|---|---|---|
| Molecular Ion [M]⁺ | 167 | Second highest peak |
| Base Peak | 132 | Most abundant peak, likely [M-NCO]⁺ |
Table 2: Predicted Collision Cross Section (CCS) Data uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 168.02108 | 129.4 |
| [M+Na]⁺ | 190.00302 | 140.2 |
| [M-H]⁻ | 166.00652 | 135.1 |
| [M+NH₄]⁺ | 185.04762 | 151.8 |
| [M+K]⁺ | 205.97696 | 136.7 |
Chromatographic Methods in Research Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for analyzing product purity and performing chiral separations in research involving this compound.
GC-MS is frequently employed to monitor the progress of chemical reactions and to assess the purity of the resulting products. rsc.org For instance, in syntheses involving isocyanates, GC-MS analysis allows for the calculation of product yields by comparing the analyte's response to a calibrated standard. rsc.org
In the field of chiral analysis, this compound plays a crucial role as a derivatizing agent for creating Chiral Stationary Phases (CSPs) for HPLC. uta.edunih.govresearchgate.net These specialized columns are designed to separate enantiomers, which are mirror-image isomers of a chiral compound.
Researchers have successfully synthesized CSPs by bonding this compound to polysaccharide backbones like cellulose (B213188) and cyclofructans. nih.govresearchgate.netabo.fi
Cellulose-based CSPs: Cellulose tris-(3-chloro-4-methylphenyl carbamate) has proven to be a highly effective CSP. abo.fimdpi.com In one study, it was the most suitable CSP for the separation of ivabradine (B130884) impurities when using a mobile phase of methanol with 0.1% diethylamine. mdpi.com This demonstrates the influence of both the CSP's chemical structure and the mobile phase composition on achieving successful chiral separations. abo.fi
Cyclofructan-based CSPs: A derivative of cyclofructan 6 (CF6), namely 4-chloro-3-methylphenyl carbamate-CF6 (4C3MP-CF6), has shown high resolving power for a variety of chiral compounds. uta.eduresearchgate.net Studies comparing different substituted phenyl isocyanate derivatives revealed that the position of the chloro and methyl groups on the phenyl ring significantly alters the enantioselectivity of the resulting CSP. uta.eduresearchgate.net
The development of these CSPs using this compound enables the baseline enantioseparation of various compounds, which is critical in pharmaceutical research and development. nih.gov
Table 3: Applications of this compound in Chromatography
| Technique | Application | Details | References |
|---|---|---|---|
| HPLC | Chiral Analysis | Used to create Chiral Stationary Phases (CSPs) for separating enantiomers. | uta.edu, nih.gov, researchgate.net, abo.fi, mdpi.com |
| Cellulose tris-(3-chloro-4-methylphenyl carbamate) is an effective CSP for separating pharmaceutical compounds. | abo.fi, mdpi.com | ||
| 4-chloro-3-methylphenyl carbamate (B1207046) derivative of cyclofructan 6 (4C3MP-CF6) shows high resolving power. | uta.edu, researchgate.net |
| GC-MS | Purity Analysis | Used for monitoring reaction progress and determining product purity and yield in syntheses. | rsc.org |
Environmental Chemical Research Pertaining to 4 Chloro 3 Methylphenyl Isocyanate
Mechanistic Studies of Environmental Degradation Pathways
The environmental degradation of 4-Chloro-3-methylphenyl isocyanate is dominated by two primary abiotic pathways: hydrolysis and photolysis. The isocyanate functional group (-N=C=O) is highly reactive towards nucleophiles, with water being the most common nucleophile in environmental systems.
Hydrolysis:
The hydrolysis of phenyl isocyanates in aqueous environments is a well-documented process. rsc.orgchemrxiv.orgillinois.edu The reaction proceeds through a multi-step mechanism. Initially, a water molecule acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This addition reaction forms an unstable intermediate, 4-chloro-3-methylphenylcarbamic acid. Carbamic acids are notoriously unstable and readily decompose, losing a molecule of carbon dioxide (CO₂) to yield the corresponding primary amine. nih.gov
The primary amine formed from this initial hydrolysis is 4-chloro-3-methylaniline (B14550). ontosight.ai This amine is itself a nucleophile and can react with another molecule of the parent this compound. This subsequent reaction results in the formation of a stable, symmetrical diarylurea, N,N'-bis(4-chloro-3-methylphenyl)urea.
Step 1: Nucleophilic Attack and Formation of Carbamic Acid
Cl(CH₃)C₆H₃-N=C=O + H₂O → [Cl(CH₃)C₆H₃-NH-COOH] (this compound) + (Water) → (4-Chloro-3-methylphenylcarbamic acid)
Step 2: Decarboxylation
[Cl(CH₃)C₆H₃-NH-COOH] → Cl(CH₃)C₆H₃-NH₂ + CO₂ (4-Chloro-3-methylphenylcarbamic acid) → (4-Chloro-3-methylaniline) + (Carbon dioxide)
Step 3: Urea (B33335) Formation
Cl(CH₃)C₆H₃-NH₂ + Cl(CH₃)C₆H₃-N=C=O → (Cl(CH₃)C₆H₃-NH)₂C=O (4-Chloro-3-methylaniline) + (this compound) → (N,N'-bis(4-chloro-3-methylphenyl)urea)
Photolysis:
Given that this compound is a known photochemical degradation product of the herbicide linuron, it is inherently susceptible to further degradation by sunlight in aqueous environments. sigmaaldrich.com The photochemical degradation of aromatic compounds like substituted anilines and phenols can proceed through several mechanisms. researchgate.netrsc.org For this compound and its primary transformation product, 4-chloro-3-methylaniline, likely photolytic pathways include:
Dehalogenation: Homolytic cleavage of the carbon-chlorine bond by UV radiation, leading to the formation of a phenyl radical. This radical can then abstract a hydrogen atom from the solvent (water) to form 3-methylphenyl isocyanate or 3-methylaniline.
Hydroxylation: Photochemically induced reaction with water or hydroxyl radicals present in natural waters can lead to the substitution of the chlorine atom or a hydrogen atom on the aromatic ring with a hydroxyl group. This would result in various chlorohydroxymethylphenyl or hydroxymethylphenyl derivatives.
Photoionization: In aqueous solutions, aniline (B41778) and its derivatives can undergo photoionization upon UV irradiation, leading to the formation of a radical cation and a hydrated electron. rsc.org These reactive species can then undergo further reactions.
Transformation Products and their Chemical Fate
The primary and most significant transformation product from hydrolysis is 4-chloro-3-methylaniline . ontosight.ainih.gov This compound is recognized as hazardous and harmful to aquatic organisms. ontosight.ai Its environmental fate is of considerable interest. 4-chloro-3-methylaniline is expected to have moderate mobility in soil, although as a primary aromatic amine, it can form irreversible complexes with humic matter, leading to immobilization. nih.gov In the atmosphere, it is expected to degrade by reacting with hydroxyl radicals. nih.gov
A secondary, more complex transformation product is N,N'-bis(4-chloro-3-methylphenyl)urea . This symmetrical urea is formed from the reaction between the isocyanate and its aniline hydrolysis product. Ureas are generally more stable than isocyanates but can undergo further, slower degradation.
Photodegradation can lead to a more diverse array of transformation products. While specific studies on this compound are limited, based on the degradation of similar compounds, the following products could be anticipated:
3-Methylphenyl isocyanate: Formed via reductive dehalogenation.
Hydroxylated anilines and isocyanates: Such as 4-chloro-5-hydroxy-3-methylaniline or 2-chloro-5-hydroxyphenyl isocyanate, resulting from the addition of hydroxyl groups to the aromatic ring.
Ring-opening products: More extensive degradation under strong UV radiation can lead to the cleavage of the aromatic ring, eventually resulting in smaller aliphatic molecules and mineralization to CO₂, water, and inorganic ions (Cl⁻, NH₄⁺).
The chemical fate of these transformation products varies. The anilines and phenolic compounds can be susceptible to further microbial and abiotic degradation. ncl.ac.uknih.govehs-support.com Symmetrical ureas are more recalcitrant but will eventually degrade. The ultimate environmental fate is the gradual breakdown into simpler, non-toxic components.
Toxicological Mechanisms and Biological Interactions
Molecular Mechanisms of Respiratory Sensitization
The isocyanate group (-NCO) makes 4-Chloro-3-methylphenyl isocyanate highly reactive. This reactivity is central to its ability to cause respiratory sensitization. The primary mechanism involves the formation of covalent bonds with endogenous macromolecules, particularly proteins, in the respiratory tract. This process, known as haptenization, transforms self-proteins into novel antigens that can trigger an immune response. nih.gov
The electrophilic carbon atom of the isocyanate group readily reacts with nucleophilic functional groups found in proteins, such as the amino groups (-NH2) of lysine (B10760008) residues and the sulfhydryl groups (-SH) of cysteine residues. This reaction results in the formation of stable carbamoyl (B1232498) derivatives, or protein adducts. These newly formed hapten-protein conjugates are then recognized as foreign by the immune system, initiating a cascade of events that leads to sensitization.
Upon initial exposure, antigen-presenting cells (APCs), such as dendritic cells and macrophages in the airways, internalize and process these modified proteins. The APCs then present the haptenic antigens to naive T-helper (Th) cells. This interaction, in a susceptible individual, promotes the differentiation of Th cells into a Th2 phenotype. nih.gov Th2 cells are characterized by the production of a specific profile of cytokines, including interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13). These cytokines orchestrate the key features of allergic asthma, including the production of IgE antibodies by B cells, the recruitment and activation of eosinophils, and the promotion of airway hyperresponsiveness.
Subsequent inhalation exposure to even minute amounts of this compound in a sensitized individual leads to a rapid and robust secondary immune response. The cross-linking of IgE antibodies on the surface of mast cells by the hapten-protein conjugates triggers the release of inflammatory mediators like histamine, leukotrienes, and prostaglandins. This results in the characteristic symptoms of occupational asthma, such as bronchoconstriction, airway inflammation, and mucus production. researchgate.net
Dermal Sensitization Pathways and Immunological Responses
Similar to respiratory sensitization, dermal sensitization to this compound is initiated by its reactive nature and ability to form haptens with skin proteins. dermnetnz.org When the chemical comes into contact with the skin, it can penetrate the stratum corneum and react with proteins in the viable epidermis, such as keratin (B1170402) and collagen. This covalent binding modifies the proteins, creating hapten-protein conjugates that are recognized as foreign by the immune system. dermnetnz.org
Langerhans cells, the antigen-presenting cells of the skin, play a crucial role in the induction phase of dermal sensitization. They take up and process the haptenated proteins and migrate from the epidermis to the regional lymph nodes. In the lymph nodes, the Langerhans cells present the antigenic determinants to naive T-cells. This interaction leads to the activation and proliferation of hapten-specific T-cells, primarily of the T helper 1 (Th1) and T cytotoxic (Tc1) subtypes.
Upon subsequent skin contact with this compound (the elicitation phase), these now-sensitized T-cells are recruited to the site of exposure. They release pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which lead to the recruitment of other inflammatory cells, including macrophages and neutrophils. This inflammatory cascade manifests as allergic contact dermatitis, characterized by erythema, edema, and vesiculation at the site of contact. dermnetnz.org
Interestingly, a growing body of evidence from animal and human studies suggests a strong link between dermal exposure to isocyanates and the subsequent development of respiratory sensitization and asthma. osha.govca.govnih.govnih.gov The skin can act as the initial site of sensitization, leading to a systemic immune response that primes the respiratory tract for an allergic reaction upon subsequent inhalation exposure. osha.govnih.govnih.gov This highlights the importance of preventing skin contact to mitigate the risk of both dermal and respiratory hypersensitivity. osha.gov The exact mechanisms underlying this skin-to-lung sensitization are still under investigation but are thought to involve the circulation of sensitized T-cells from the skin to the lungs.
Formation and Biological Activity of Degradation Products (e.g., Aromatic Amines from Polyurethanes)
Polyurethanes synthesized from this compound can degrade under certain conditions, such as thermal stress or hydrolysis, to release their constituent monomers. industrialchemicals.gov.au A significant degradation product is the corresponding aromatic amine, 4-chloro-3-methylaniline (B14550). iarc.fr The formation of this aromatic amine can occur through the hydrolysis of unreacted isocyanate groups or the breakdown of the urethane (B1682113) linkages within the polymer chain. industrialchemicals.gov.au
The biological activity of these degradation products is a key consideration. Aromatic amines, as a class of compounds, are known for their potential toxicity. 4-chloro-3-methylaniline, also known as 4-chloro-ortho-toluidine, has been studied for its biological effects. iarc.fr Like other aromatic amines, its biological activity is influenced by the substituents on the aromatic ring. iarc.fr
Research has shown that aromatic amines can undergo metabolic activation in the body, primarily in the liver, to form reactive intermediates that can bind to macromolecules like DNA, RNA, and proteins. evitachem.com This binding can lead to genotoxicity and has been associated with an increased risk of cancer. evitachem.com The degradation of polyurethane materials can therefore lead to the release of compounds with their own distinct toxicological profiles. tandfonline.com For example, studies on the biodegradation of polyurethane model compounds have demonstrated their breakdown into aromatic diamines. tandfonline.com
Table 1: Degradation Products and Their Biological Relevance
| Precursor Compound | Degradation Product | Formation Process | Potential Biological Activity of Degradation Product |
| Polyurethane based on this compound | 4-chloro-3-methylaniline | Hydrolysis, Thermal degradation | Can undergo metabolic activation to form reactive intermediates that may bind to macromolecules. iarc.frevitachem.com |
| Polyurethane | Aromatic amines | Hydrolysis, Biodegradation | Genotoxicity, Carcinogenicity. evitachem.comtandfonline.com |
Receptor-Ligand Interactions and Biological Target Modulation in Drug Research
The reactive isocyanate group and the substituted phenyl ring of this compound and its derivatives make them interesting scaffolds for the design of biologically active molecules in drug research. The core structure can be modified to create compounds that interact with specific biological targets, such as enzymes and receptors. maayanlab.cloud
Derivatives of this compound, particularly urea (B33335) derivatives, have been synthesized and investigated for their potential as therapeutic agents. nih.govmdpi.commdpi.com The urea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the amino acid residues in the binding sites of target proteins. nih.gov The chloro and methyl substituents on the phenyl ring can influence the compound's lipophilicity, electronic properties, and steric fit within a binding pocket, thereby modulating its potency and selectivity. vulcanchem.com
For example, urea compounds incorporating the 4-chloro-3-methylphenyl group have been explored as inhibitors of various kinases, which are enzymes that play crucial roles in cell signaling pathways and are often dysregulated in diseases like cancer. mdpi.comgoogle.com In one study, a series of novel urea compounds were designed and synthesized as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in metastatic triple-negative breast cancer. nih.gov The 4-chloro-2-methylphenyl urea derivative was identified as a hit compound for further optimization. nih.gov
Similarly, other research has focused on developing quinoxaline-based inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another important target in cancer therapy. rsc.org While this specific study used other chlorophenyl isocyanates, it demonstrates the general principle of using the isocyanate-derived urea linkage to create potent enzyme inhibitors. rsc.org The interaction of these molecules with their target receptors is often studied using molecular modeling and in vitro kinase assays to understand the structure-activity relationships and guide the design of more effective and selective drugs. nih.govmdpi.com
Table 2: Investigated Biological Targets for Derivatives
| Derivative Class | Investigated Target | Therapeutic Area | Key Structural Feature |
| Urea Derivatives | Fibroblast Growth Factor Receptor 1 (FGFR1) | Cancer (Breast) | 4-chloro-2-methylphenyl urea moiety |
| Urea Derivatives | Insulin-like Growth Factor 1 Receptor (IGF1R) | Cancer (Hepatocellular Carcinoma) | 3-chloro-4-methylphenyl ureido moiety |
| Urea Derivatives | Dopamine D2/D3 Receptors | Neurological Disorders | Diphenylurea structure |
| Quinoxaline Derivatives | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | Chlorophenyl urea linkage |
Q & A
Q. What are the standard synthetic routes for 4-chloro-3-methylphenyl isocyanate in laboratory settings?
The primary method involves phosgenation of 4-amino-2-chlorotoluene under controlled conditions to yield the isocyanate. This reaction typically requires inert solvents (e.g., dichloromethane) and precise temperature regulation to avoid side reactions. Alternative routes may employ non-phosgene reagents (e.g., triphosgene) for safer handling .
| Key Parameters | Details |
|---|---|
| Starting Material | 4-Amino-2-chlorotoluene |
| Reagents | Phosgene or triphosgene |
| Solvent | Dichloromethane, THF |
| Yield | 50–70% (optimized conditions) |
Q. Which spectroscopic techniques are most effective for structural confirmation?
- IR Spectroscopy : Confirms the presence of the isocyanate group (N=C=O) via a sharp absorbance near 2270 cm⁻¹ .
- NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.5 ppm) and methyl group splitting patterns (δ ~2.3 ppm). ¹³C NMR identifies the isocyanate carbon at ~120 ppm .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C: 53.3%, H: 3.6%, N: 6.7%) .
Q. What safety protocols are essential when handling this compound?
- PPE : Use nitrile gloves, goggles, and a lab coat.
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.
- Storage : Keep in airtight containers under nitrogen, away from moisture and amines to prevent polymerization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
Cross-validation using complementary techniques is critical. For example:
Q. What challenges arise in quantifying trace amounts of this compound in reaction mixtures?
Direct GC analysis is limited by the compound’s thermal instability. Indirect methods, such as derivatization with n-DBA, improve accuracy by converting isocyanates to stable ureas. Key considerations:
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations model reaction pathways, such as nucleophilic attack by amines or alcohols. For example:
- Electrophilicity : The isocyanate group’s electrophilic carbon (δ⁺) can be mapped for regioselectivity.
- Thermodynamic Stability : Predict dimerization or trimerization tendencies under varying conditions .
Q. What experimental design considerations are critical for synthesizing sulfonyl carbamate derivatives?
- Reagent Ratios : Use a 1.2:1 molar excess of isocyanate to sulfonamide to drive the reaction to completion.
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate carbamate formation.
- Characterization : Prepare methyl carbamate analogs for easier analysis via NMR and IR .
Data Contradiction and Validation
Q. How should conflicting reports about the compound’s stability in aqueous media be addressed?
- Controlled Hydrolysis Studies : Monitor degradation kinetics using HPLC at pH 4–9.
- Byproduct Identification : Detect chloroaniline derivatives via GC-MS to confirm hydrolysis pathways.
- Literature Comparison : Cross-reference with studies on analogous isocyanates (e.g., phenyl isocyanate) .
Methodological Tables
Q. Table 1. Key Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 171.56 g/mol | |
| Melting Point | 60–62°C | |
| Boiling Point | 250–270°C (decomposes) | |
| Solubility | Soluble in THF, DCM, ethers |
Q. Table 2. Comparison of Analytical Methods
| Method | Advantages | Limitations |
|---|---|---|
| Indirect GC (n-DBA) | High precision, low sample volume | Requires derivatization step |
| Direct Titration | Rapid, no instrumentation | Subjective endpoint detection |
| IR Spectroscopy | Confirms functional groups | Limited sensitivity for traces |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
